molecular formula C15H13FO B1343420 2'-Fluoro-3-phenylpropiophenone CAS No. 898764-48-2

2'-Fluoro-3-phenylpropiophenone

Cat. No. B1343420
M. Wt: 228.26 g/mol
InChI Key: YSARBDSTQJVYRR-UHFFFAOYSA-N
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Description

The compound "2'-Fluoro-3-phenylpropiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their properties, which can be related to the general class of compounds that "2'-Fluoro-3-phenylpropiophenone" belongs to. Fluorinated compounds are known for their unique properties, such as increased stability and altered electronic characteristics, which make them valuable in different fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of fluorinated compounds can involve various strategies, including direct fluorination, the use of fluorinated building blocks, and biocatalytic methods. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrates the potential for creating fluorinated compounds using environmentally friendly methods . Although the synthesis of "2'-Fluoro-3-phenylpropiophenone" is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the distribution of electron density within the molecule, as seen in the study of oligo-2-[(4-fluorophenyl) imino methylene] phenol, where the electron-withdrawing nature of the fluoroaryl groups was noted . The crystallographic studies of various fluorinated compounds also provide insights into how fluorine atoms can influence molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. For example, the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent indicates that fluorinated epoxides can undergo regioselective ring-opening reactions with amines . Similarly, the reactivity of fluorinated phenols in acidic conditions has been studied using NMR spectroscopy, showing that protonation predominantly occurs on the oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The introduction of fluorine can lead to changes in acidity, boiling and melting points, and solubility. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate demonstrates good stability in both acidic and basic solutions, which is a desirable property for analytical applications . The optoelectronic properties of highly fluorinated materials, such as those with perfluorophenyl substituents, show smaller HOMO-LUMO gaps, which are significant for applications in electronics and photonics .

Scientific Research Applications

Polymer Synthesis and Characterization

2'-Fluoro-3-phenylpropiophenone and related compounds have been utilized in the synthesis and characterization of various polymers. For example, Xiao et al. (2003) explored the synthesis of a fluorinated phthalazinone monomer and its polymers, highlighting their potential in engineering plastics and membrane materials due to their excellent thermal properties and good solubility in common aprotic solvents (Xiao et al., 2003).

Optical Waveguide Materials

Certain polymers derived from fluorinated compounds like 2'-Fluoro-3-phenylpropiophenone show potential as materials for optical waveguides. The refractive indices of these polymers, as studied by Xiao et al., suggest their applicability in this domain (Xiao et al., 2003).

Biocatalytic Synthesis

Fluorine-containing compounds like 2'-Fluoro-3-phenylpropiophenone can be synthesized using biocatalytic methods, as demonstrated by Liu et al. (2022). They synthesized 2-fluoro-3-hydroxypropionic acid using E. coli, highlighting the environmental and safety advantages of biocatalytic procedures (Liu et al., 2022).

Liquid Crystal Display Applications

Compounds structurally similar to 2'-Fluoro-3-phenylpropiophenone have been studied for their potential in liquid crystal displays (LCDs). Hegde et al. (2013) reported on materials that could promote excellent photoalignment of nematic liquid crystals, essential for LCD performance (Hegde et al., 2013).

Photonic and Electronic Materials

Fluorinated compounds, including those related to 2'-Fluoro-3-phenylpropiophenone, have been explored for their applications in photonic and electronic materials. The study of their optoelectronic properties, such as HOMO-LUMO gaps, by Ren et al. (2009) isindicative of their potential in advanced material applications. The synthesized dithieno[3,2-b:2′,3′-d]phospholes with perfluorophenyl substituents demonstrated significant optoelectronic properties, which could be crucial for electronic and photonic devices (Ren et al., 2009).

Synthesis of Organic Fluoro-Containing Polymers

The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by Li et al. (2015) from phenol and hexafluoroacetone demonstrates the potential of fluorinated compounds in creating fluoro-containing materials. These materials have applications in synthesizing various organic fluoro-containing polymers (Li et al., 2015).

Fluorine in Medicinal Chemistry

While explicitly excluding drug use and dosage information, it's important to note the role of fluorine in medicinal chemistry. Fluorinated compounds, such as derivatives of 2'-Fluoro-3-phenylpropiophenone, often play a crucial role in the design of synthetic molecules for medical applications. The introduction of fluorine can give compounds new functions and better performance, as highlighted in various studies (Wakui et al., 2004); (Liu et al., 2022).

properties

IUPAC Name

1-(2-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSARBDSTQJVYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643985
Record name 1-(2-Fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-3-phenylpropiophenone

CAS RN

898764-48-2
Record name 1-(2-Fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DD DesMarteau, ZQ Xu, M Witz - The Journal of Organic …, 1992 - ACS Publications
The solvolysis reaction of 1-Br proceeds through the highly unstable carbocation intermediate 2, which has an estimated half-life in water of ca. 30 ns. In spite of the high reactivityof 2, …
Number of citations: 119 pubs.acs.org

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